(R,R)-THC

Catalog No.
S1930951
CAS No.
221368-54-3
M.F
C22H24O2
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-THC

CAS Number

221368-54-3

Product Name

(R,R)-THC

IUPAC Name

(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1

InChI Key

MASYAWHPJCQLSW-ZIAGYGMSSA-N

SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O

Canonical SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O

Isomeric SMILES

CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O

Description

(R,R)-5,11-diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol is a carbotetracyclic compound that is 5,6,11,12-tetrahydrochrysene substituted by hydroxy groups at positions 2 and 8 and by ethyl groups at positions 5 and 11 (the 5R,11R-stereoisomer). It is an agonist of ER-alpha and antagonist of ER-beta receptors. It has a role as an estrogen receptor antagonist, an estrogen receptor agonist, a geroprotector and a neuroprotective agent. It is a carbotetracyclic compound and a polyphenol.

(R,R)-Tetrahydrocannabinol is a stereoisomer of tetrahydrocannabinol, which is the principal psychoactive compound found in cannabis. This compound exhibits a unique configuration at its chiral centers, specifically at the 9 and 10 positions of the cyclohexene ring. The (R,R) configuration is significant as it influences the compound's interaction with cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and memory.

, similar to its other isomers. Notable reactions include:

  • Isomerization: (R,R)-Tetrahydrocannabinol can isomerize to (R,S)-tetrahydrocannabinol or (S,S)-tetrahydrocannabinol under certain conditions, particularly through heat or acidic catalysis .
  • Oxidation: The compound can be oxidized to form cannabinol, which is a degradation product that lacks psychoactive effects .
  • Decarboxylation: When heated, tetrahydrocannabinolic acid (the precursor to tetrahydrocannabinol) undergoes decarboxylation to yield (R,R)-tetrahydrocannabinol .

(R,R)-Tetrahydrocannabinol exhibits various biological activities primarily through its interaction with cannabinoid receptors. It has been shown to:

  • Induce Psychoactive Effects: Binding to CB1 receptors in the central nervous system results in psychoactive effects such as euphoria and altered sensory perception .
  • Modulate Pain and Inflammation: Interaction with CB2 receptors can lead to anti-inflammatory effects, making it a potential candidate for pain management therapies .
  • Stimulate Appetite: This compound is known for its ability to stimulate appetite, which has therapeutic implications for patients undergoing chemotherapy or suffering from conditions like AIDS .

The synthesis of (R,R)-tetrahydrocannabinol can be achieved through several methods:

  • Total Synthesis: A total synthesis approach involves constructing the compound from simpler organic molecules. One reported method includes an intramolecular alkyl lithium reaction followed by ether formation using tosyl chloride .
  • Biosynthesis in Cannabis: In nature, (R,R)-tetrahydrocannabinol is produced from cannabigerolic acid through enzymatic cyclization by THC acid synthase. This process involves the initial formation of tetrahydrocannabinolic acid, which decarboxylates to yield tetrahydrocannabinol upon heating .

(R,R)-Tetrahydrocannabinol has several applications in both medicinal and recreational contexts:

  • Medical Use: It is utilized in managing chemotherapy-induced nausea and vomiting and stimulating appetite in patients with AIDS-related anorexia. Synthetic formulations such as dronabinol and nabilone are FDA-approved for these indications .
  • Recreational Use: As a psychoactive substance, it is commonly consumed for its euphoric effects and is often delivered via smoking or vaporization of cannabis products.

Research indicates that the biological activity of (R,R)-tetrahydrocannabinol is highly stereochemistry-dependent. Studies have shown that:

  • The binding affinity of (R,R)-tetrahydrocannabinol for CB1 receptors is significantly higher than that of its stereoisomers, leading to more pronounced psychoactive effects .
  • Interaction with other receptor systems has also been observed, suggesting potential off-target effects that could influence therapeutic outcomes.

(R,R)-Tetrahydrocannabinol shares structural similarities with several other cannabinoids. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Delta-8-TetrahydrocannabinolIsomer of THCLess potent psychoactive effects than Delta-9-Tetrahydrocannabinol.
CannabidiolNon-psychoactiveExhibits anti-inflammatory properties without psychoactivity.
CannabinolDegradation productLacks psychoactive effects; formed through oxidation of THC.
Cannabigerolic AcidPrecursorActs as a biosynthetic precursor for various cannabinoids including THC.

The uniqueness of (R,R)-tetrahydrocannabinol lies in its specific stereochemical configuration that enhances its binding affinity for cannabinoid receptors compared to other cannabinoids.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

320.177630004 g/mol

Monoisotopic Mass

320.177630004 g/mol

Heavy Atom Count

24

UNII

89HTC2NWF3
JDD6B8E8CW

Wikipedia

R,R-THC

Dates

Modify: 2023-07-22

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